4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline
Overview
Description
Anilines are organic compounds that consist of a benzene ring attached to an amine group . They are widely used in the synthesis of many industrial chemicals, including precursors to polyurethane . Fluorinated anilines, like the one you mentioned, have fluorine atoms introduced into their molecules, which can give these compounds new functions and enhance their performance .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted significant attention due to their wide applications in various fields . Enzymatic methods, including the use of various enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, and others, have been explored for the synthesis of these compounds . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis
The molecular structure of anilines generally consists of a benzene ring attached to an amine group . In the case of fluorinated anilines, fluorine atoms are introduced into the molecule .Chemical Reactions Analysis
Anilines are known to undergo a variety of chemical reactions. For instance, they can be acetylated to reduce their reactivity towards oxidizing agents or electrophiles . Fluorinated anilines, due to the presence of fluorine atoms, may exhibit different reactivity patterns .Physical and Chemical Properties Analysis
Anilines are generally liquid at room temperature and have a characteristic fishy odor . The introduction of fluorine atoms can alter the physical and chemical properties of the compound, including its pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability .Scientific Research Applications
Synthesis and Characterization
Synthesis of Fluorinated Benzimidazoles : A study described the synthesis of a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles from 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, showcasing the utility of fluorinated compounds in creating novel benzimidazole derivatives with potential biological activities (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Antimicrobial Activity of Fluorinated Compounds : Another research effort synthesized eperezolid-like molecules, including 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline derivatives, and evaluated their antimicrobial activities. This highlights the role of fluorinated anilines in developing new antimicrobial agents (Yolal et al., 2012).
Electronic and Molecular Structure Studies : Investigations into the anions of aniline and its derivatives, including fluorinated anilines, were conducted using density functional theory. Such studies are crucial for understanding the electronic properties and potential applications of these compounds in electronic materials (Vakula et al., 2011).
Applications in Material Science
- Electrochromic Materials : Research on novel electrochromic materials employing nitrotriphenylamine units and different thiophene derivatives as donors included the synthesis and characterization of compounds that might share structural similarities with the target molecule, showcasing their potential in NIR electrochromic applications (Li et al., 2017).
Drug Development and Chemical Synthesis
Antitumor Agent Intermediates : The synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline as an intermediate for antitumor agents like nilotinib illustrates the significance of fluorinated anilines in pharmaceutical synthesis (Shijing, 2013).
Hypobetalipoproteinemic Agents : A study on compounds related to 4-(1-adamantyloxy)aniline, including discussions on structural analogs and their biological activities, might reflect the broader interest in functionalized anilines for therapeutic applications (Lednicer et al., 1979).
Mechanism of Action
Target of Action
Many organic compounds, including anilines and piperidines, interact with various proteins, enzymes, or receptors in the body. The specific targets would depend on the exact structure of the compound and could range from neurotransmitter receptors to enzymes involved in metabolic pathways .
Mode of Action
The compound could bind to its target, causing a change in the target’s activity. This could result in an increase or decrease in the production of certain molecules, or a change in a biological process .
Biochemical Pathways
The compound could be involved in various biochemical pathways, depending on its specific targets. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by its solubility, its distribution could be affected by its size and polarity, its metabolism could be determined by the enzymes it interacts with, and its excretion could be influenced by its metabolic products .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Additionally, the compound’s action could also be affected by the specific characteristics of the biological environment it is in .
Safety and Hazards
Anilines can be toxic if swallowed, in contact with skin, or if inhaled. They may cause serious eye damage and are suspected of causing genetic defects and cancer . Safety measures should be taken when handling these compounds, including using personal protective equipment and ensuring good ventilation .
Future Directions
The synthesis and application of fluorinated anilines and other fluorinated compounds are areas of active research due to their wide range of potential applications in various fields . The development of more efficient and selective methods for the synthesis of these compounds is a key area of focus .
Biochemical Analysis
Biochemical Properties
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cellular responses such as proliferation and apoptosis . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and other metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation of their activity. This compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant toxic effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in rodent models . Threshold effects have also been observed, where a certain dosage level triggers a marked change in biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The metabolic pathways include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . The distribution pattern is influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various cellular components . The localization is directed by specific targeting signals and post-translational modifications that guide the compound to its site of action .
Properties
IUPAC Name |
4-[4-(fluoromethyl)-4-methylpiperidin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-13(10-14)6-8-16(9-7-13)12-4-2-11(15)3-5-12/h2-5H,6-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOUDTGYFOHQCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)N)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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